molecular formula C18H17N3O3 B6505059 2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide CAS No. 1396851-33-4

2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide

Cat. No. B6505059
CAS RN: 1396851-33-4
M. Wt: 323.3 g/mol
InChI Key: ODFSYFKZTQHDAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide, or 2-E-N-MPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been identified.

Scientific Research Applications

2-E-N-MPC has been studied extensively in laboratory experiments. It has been used to study the effects of drugs on the central nervous system, as well as its potential use as an anti-inflammatory agent. It has also been studied for its potential to protect against oxidative stress and as a potential treatment for certain types of cancer. Additionally, it has been studied for its potential to be used as a novel therapeutic agent for the treatment of cardiovascular diseases.

Mechanism of Action

2-E-N-MPC has been shown to act as an agonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose homeostasis and is expressed in the central nervous system, pancreas, and other tissues. Activation of GPR40 by 2-E-N-MPC has been shown to lead to the activation of the intracellular signaling pathway known as the PI3K/Akt pathway. This pathway is involved in the regulation of glucose homeostasis and is involved in the regulation of a number of cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
2-E-N-MPC has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects and to modulate the activity of the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

2-E-N-MPC has a number of advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it has been shown to have a number of beneficial effects, which makes it a useful tool for studying the effects of drugs on the central nervous system and other physiological processes. However, there are some limitations to using 2-E-N-MPC in laboratory experiments. For example, it is not known how it is metabolized in the body, which can limit its usefulness in studies of drug metabolism. Additionally, it has not been approved for clinical use, which can limit its usefulness in clinical studies.

Future Directions

Given the potential of 2-E-N-MPC to be used as a novel therapeutic agent for the treatment of cardiovascular diseases and other conditions, there are a number of future directions for research. These include further research into its mechanism of action, its potential for use in clinical studies, and its potential for use as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential for use in combination with other drugs. Finally, further research is needed to determine its potential for use in the treatment of other diseases and conditions.

Synthesis Methods

2-E-N-MPC can be synthesized using a three-step process. The first step involves reacting ethyl 2-bromo-3-methyl-4-oxo-3,4-dihydropyrimidine-6-carboxylate with methoxypyrimidine-4-carboxylic acid in the presence of a base to form the corresponding ester. The second step involves reacting the ester with a mixture of sodium hydride and dimethylformamide to form the desired product. The third step involves reacting the product with ethoxyacetyl chloride in the presence of a base to form the corresponding amide.

properties

IUPAC Name

2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-14-9-8-12-6-4-5-7-13(12)17(14)18(22)21-15-10-16(23-2)20-11-19-15/h4-11H,3H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSYFKZTQHDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(6-methoxypyrimidin-4-yl)-1-naphthamide

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